TRITOQUALINE is a small molecule drug with a maximum clinical trial phase of IV and is indicated for allergic disease.
structure
Tritoqualine
CAS No.: 14504-73-5
Cat. No.: VC0545956
Molecular Formula: C26H32N2O8
Molecular Weight: 500.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14504-73-5 |
|---|---|
| Molecular Formula | C26H32N2O8 |
| Molecular Weight | 500.5 g/mol |
| IUPAC Name | 7-amino-4,5,6-triethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C26H32N2O8/c1-6-31-23-17-16(18(27)24(32-7-2)25(23)33-8-3)26(29)36-21(17)19-15-13(9-10-28(19)4)11-14-20(22(15)30-5)35-12-34-14/h11,19,21H,6-10,12,27H2,1-5H3 |
| Standard InChI Key | IRGJVQIJENCTQF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OCC)OCC |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Tritoqualine (C₂₆H₃₂N₂O₈) is a phthalide isoquinoline derivative with a molecular weight of 500.548 g/mol . Its IUPAC name is 7-amino-4,5,6-triethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1(3H)-isobenzofuranone . The compound crystallizes in a monoclinic system, with a melting point of 183°C .
Key Chemical Characteristics:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 14504-73-5 | |
| Molecular Formula | C₂₆H₃₂N₂O₈ | |
| ATC Code | R06AX21 | |
| Solubility | Insoluble in water; soluble in organic solvents |
The crystalline hydrochloride form, patented in 2014, enhances stability for pharmaceutical formulations .
Synthesis and Pharmaceutical Development
Tritoqualine is synthesized via a multi-step process involving:
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Condensation of phthalide intermediates with tetrahydroisoquinoline derivatives .
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Crystallization using ethanol-diethyl ether systems to yield the hydrochloride salt .
Recent patents highlight methods to optimize purity (>98%) and bioavailability .
Mechanism of Action: Beyond Histidine Decarboxylase Inhibition
Primary Pathway: Histamine Biosynthesis Suppression
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Allergic patients: Histamine levels decreased from 107 ± 35 ng/mL to 71 ± 36 ng/mL (p < 0.05) .
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Non-allergic cohorts: Reductions were statistically insignificant .
Secondary Mechanisms
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Mast Cell Stabilization: Preincubation with tritoqualine (10 μM) inhibits compound 48/80-induced histamine release by 62% in rat mast cells .
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Antioxidant Activity: Suppresses lipid peroxidation in CCl₄-treated hepatocytes, with efficacy comparable to vitamin E .
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Membrane Protection: Reduces enzyme leakage (e.g., ALT, AST) by 40% in hepatic injury models, surpassing vitamin E’s effects .
Pharmacological Profile and Clinical Applications
Allergic Rhinitis
In a randomized trial vs. dexchlorpheniramine (DCPM):
| Parameter | Tritoqualine Group | DCPM Group |
|---|---|---|
| Symptom improvement | 89% | 85% |
| Plasma histamine reduction | 34% (p < 0.05) | No change |
| CNS side effects | 0% | 22% |
Tritoqualine matched DCPM’s efficacy without sedative effects .
Chronic Urticaria
Case studies report 70–80% symptom resolution within 2 weeks at 200 mg/day .
Emerging Applications
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Cystic Fibrosis: Patents propose tritoqualine for reducing pulmonary inflammation via histamine pathway modulation .
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Hepatoprotection: Prevents CCl₄-induced liver damage by inhibiting malondialdehyde formation (IC₅₀ = 12 μM) .
Comparative Pharmacodynamics
Tritoqualine vs. Traditional Antihistamines
| Feature | Tritoqualine | First-Gen H1 Antagonists |
|---|---|---|
| HDC inhibition | Yes | No |
| Receptor binding | Weak H1 antagonism | Strong H1 blockade |
| Blood-brain barrier | Minimal penetration | High penetration |
| Tolerability | No sedation | Sedation common |
This dual action (HDC inhibition + mast cell stabilization) positions tritoqualine as a multimodal antiallergic agent .
Future Directions and Research Gaps
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